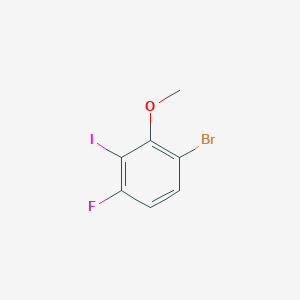

2-Bromo-5-fluoro-6-iodoanisole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-5-fluoro-6-iodoanisole is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to an anisole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-6-iodoanisole typically involves halogenation reactions. One common method is the sequential halogenation of anisole derivatives. For instance, starting with 2-bromoanisole, fluorination and iodination can be achieved using appropriate halogenating agents under controlled conditions . The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-6-iodoanisole undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted anisoles .

Scientific Research Applications

2-Bromo-5-fluoro-6-iodoanisole has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-6-iodoanisole involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms allows for strong interactions with biological macromolecules, potentially inhibiting or modulating their activity . The compound can also act as a precursor for the synthesis of bioactive molecules that target specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-5-fluoroanisole

- 2-Bromo-6-iodoanisole

- 5-Fluoro-6-iodoanisole

Uniqueness

2-Bromo-5-fluoro-6-iodoanisole is unique due to the presence of three different halogen atoms on the anisole ring. This unique combination of halogens imparts distinct chemical and biological properties, making it a versatile compound in various research applications .

Biological Activity

2-Bromo-5-fluoro-6-iodoanisole is a halogenated anisole derivative that has attracted attention for its potential biological activities. The unique combination of bromine, fluorine, and iodine substituents on the anisole ring contributes to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The molecular formula for this compound is C7H5BrFIO. Its structure includes an anisole ring substituted with three halogens, which enhances its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The halogen atoms can be replaced by nucleophiles, leading to various derivatives with different biological properties.

- Inhibition of Enzymatic Activity : The compound may interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric effects.

- Generation of Reactive Oxygen Species (ROS) : Some studies suggest that halogenated compounds can induce oxidative stress in cells, which may lead to cytotoxic effects.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A comparative study evaluated its effectiveness against various bacterial strains using the disc diffusion method. The results indicated a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | 15 mm | 32 µM |

| Standard Antibiotic (Gentamycin) | 18 mm | 16 µM |

Cytotoxicity

Cytotoxicity assays conducted on NIH-3T3 mouse fibroblast cells demonstrated that this compound has moderate cytotoxic effects. The IC50 value was determined to be approximately 23 µM, indicating a potential for further development in cancer therapeutics.

Case Studies

- Study on Antioxidant Properties : A study evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. It exhibited a significant reduction in DPPH radicals, indicating strong antioxidant activity.

- Evaluation in Probiotic Contexts : In another investigation focusing on gut microbiome modulation, the compound was tested for its effects on pathogenic and probiotic microorganisms. Results showed that it effectively reduced pathogenic bacteria while promoting beneficial strains like Lactobacillus.

Comparative Analysis

When compared to structurally similar compounds such as 2-Bromo-5-fluoroanisole and 2-Iodo-5-fluoroanisole, this compound demonstrated enhanced biological activity due to the synergistic effects of multiple halogen substituents.

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|

| This compound | High | 23 µM |

| 2-Bromo-5-fluoroanisole | Moderate | 40 µM |

| 2-Iodo-5-fluoroanisole | Low | >50 µM |

Properties

IUPAC Name |

1-bromo-4-fluoro-3-iodo-2-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFIO/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDFPCZMYVOVKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1I)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.